REACTION_SMILES
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[CH3:16][S:17](=[O:18])[CH3:19].[Cl:9][CH2:10][CH2:11][Br:12].[ClH:15].[H-:13].[Na+:14].[OH2:20].[s:1]1[cH:2][c:3]([CH2:6][C:7]#[N:8])[cH:4][cH:5]1>>[s:1]1[cH:2][c:3]([C:6]2([C:7]#[N:8])[CH2:10][CH2:11]2)[cH:4][cH:5]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCBr
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N#CCc1ccsc1
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Name
|
|
Type
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product
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Smiles
|
N#CC1(c2ccsc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |